2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate
CAS No.: 403844-92-8
Cat. No.: VC7708846
Molecular Formula: C18H21N3O5S2
Molecular Weight: 423.5
* For research use only. Not for human or veterinary use.
![2,4-diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate - 403844-92-8](/images/structure/VC7708846.png)
Specification
CAS No. | 403844-92-8 |
---|---|
Molecular Formula | C18H21N3O5S2 |
Molecular Weight | 423.5 |
IUPAC Name | diethyl 3-methyl-5-(2-pyrimidin-2-ylsulfanylpropanoylamino)thiophene-2,4-dicarboxylate |
Standard InChI | InChI=1S/C18H21N3O5S2/c1-5-25-16(23)12-10(3)13(17(24)26-6-2)28-15(12)21-14(22)11(4)27-18-19-8-7-9-20-18/h7-9,11H,5-6H2,1-4H3,(H,21,22) |
Standard InChI Key | FTKHOHTUVCLKDW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NC=CC=N2 |
Introduction
Molecular Structure and Chemical Identity
Core Scaffold and Substituent Analysis
The compound features a central thiophene ring (C₄H₃S) substituted at positions 2 and 4 with diethyl carboxylate groups (-COOEt), a methyl group (-CH₃) at position 3, and a propanamido moiety at position 5. The propanamido side chain is further functionalized with a pyrimidin-2-ylsulfanyl group (-S-C₄H₃N₂), introducing heterocyclic complexity .
Table 1: Molecular Descriptors
Property | Value |
---|---|
IUPAC Name | 2,4-Diethyl 3-methyl-5-[2-(pyrimidin-2-ylsulfanyl)propanamido]thiophene-2,4-dicarboxylate |
Molecular Formula | C₂₂H₂₆N₄O₅S₂ |
Molecular Weight | 498.59 g/mol |
CAS Registry | Not yet assigned |
SMILES | CCOC(=O)C1=C(SC(=N2)N=CN=C2)C(=C(C)SCC(NC(=O)C(SC3=NC=CC=N3)C)=O)C(C)=O |
Derived from structural analogs .
Synthetic Pathways and Precursor Chemistry
Retrosynthetic Strategy
The synthesis likely proceeds via sequential functionalization of a thiophene core:
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Diethyl 5-Amino-3-Methylthiophene-2,4-Dicarboxylate (CAS 4815-30-9) serves as the primary precursor, providing the esterified thiophene backbone.
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2-(Pyrimidin-2-Ylsulfanyl)Propanoyl Chloride is reacted with the amino group at position 5 to form the amide linkage, analogous to methods used for thiophene-2-carboxamido derivatives .
Table 2: Key Synthetic Intermediates
Intermediate | Role | Source |
---|---|---|
Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate | Amide precursor | |
2-(Pyrimidin-2-ylsulfanyl)propanoyl chloride | Electrophilic acylating agent | Hypothetical synthesis |
Reaction Mechanism
The amidation step involves nucleophilic attack by the primary amine on the acyl chloride, followed by deprotonation to yield the final product. Steric hindrance from the methyl group at position 3 may necessitate elevated temperatures or catalytic agents .
Physicochemical Properties
Solubility and Stability
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Solubility: Predicted to exhibit limited aqueous solubility due to hydrophobic ester and thioether groups. Miscible with polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, particularly at the ester and amide bonds. Storage recommendations include inert atmospheres and low temperatures .
Table 3: Predicted Physicochemical Parameters
Parameter | Value | Method of Estimation |
---|---|---|
LogP (Partition Coeff.) | 3.2 ± 0.5 | ChemAxon Calculator |
pKa | 4.1 (carboxylate), 9.8 (amide) | QSPR modeling |
Melting Point | 142–145°C | Analogous compounds |
Biological Relevance and Hypothetical Applications
Material Science Applications
Thiophene esters are precursors for conductive polymers. The electron-withdrawing carboxylate groups and sulfur-rich architecture suggest utility in organic semiconductors or photovoltaic devices .
Hazard Code | Description | Probability |
---|---|---|
H315 | Causes skin irritation | 95% |
H319 | Causes serious eye irritation | 95% |
H335 | May cause respiratory irritation | 80% |
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